molecular formula C10H9F2NO B6255756 4-(2,5-difluorophenyl)pyrrolidin-2-one CAS No. 1470554-60-9

4-(2,5-difluorophenyl)pyrrolidin-2-one

Cat. No.: B6255756
CAS No.: 1470554-60-9
M. Wt: 197.2
InChI Key:
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Description

4-(2,5-difluorophenyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C10H9F2NO and its molecular weight is 197.2. The purity is usually 95.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-difluorophenyl)pyrrolidin-2-one typically involves the reaction of 2,5-difluoroaniline with succinic anhydride under acidic conditions to form the corresponding amide intermediate. This intermediate is then cyclized to form the pyrrolidin-2-one ring. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common. The purification of the final product is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

4-(2,5-difluorophenyl)pyrrolidin-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2,5-difluorophenyl)pyrrolidin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry:

Mechanism of Action

The mechanism of action of 4-(2,5-difluorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the fluorine atoms play a crucial role in enhancing the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,4-difluorophenyl)pyrrolidin-2-one
  • 4-(3,5-difluorophenyl)pyrrolidin-2-one
  • 4-(2,6-difluorophenyl)pyrrolidin-2-one

Uniqueness

4-(2,5-difluorophenyl)pyrrolidin-2-one is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in the compound’s interaction with molecular targets and its overall pharmacokinetic profile .

Properties

CAS No.

1470554-60-9

Molecular Formula

C10H9F2NO

Molecular Weight

197.2

Purity

95

Origin of Product

United States

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